![molecular formula C15H22O3 B2477505 9-Hydroxy-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carboxylic acid CAS No. 69394-19-0](/img/structure/B2477505.png)

9-Hydroxy-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carboxylic acid

Descripción general

Descripción

9-Hydroxy-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carboxylic acid (HMTUCA) is a naturally occurring compound belonging to the class of tricyclic diterpenoids. It has been found to have a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. HMTUCA has been studied extensively in the laboratory setting and has been found to be a potential therapeutic agent for the treatment of a variety of diseases.

Aplicaciones Científicas De Investigación

Structural and Conformational Analysis

- Research has been conducted on the crystal structure and conformation of similar compounds, aiding in understanding their physical properties and interactions. For instance, X-ray diffraction was used to determine the structure of metabolites from microbial hydroxylation, revealing crucial insights about their conformation (Hebda, Szykuła, Głowiak, & Orpiszewski, 1991).

Antioxidant Properties

- Novel compounds similar to 9-Hydroxy-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carboxylic acid have been isolated from natural sources and evaluated for their antioxidant activities. This indicates potential applications in fields like pharmacology or food science (Parveen, Azaz, Ali, Basudan, Silva, & Vivas, 2014).

Esterification Processes

- The compound's carboxylic acid group can participate in esterification reactions, a process significant in organic synthesis and industrial applications. Research has shown methods to efficiently produce esters from carboxylic acids, which could be applicable to this compound (Ono, Yamada, Saito, Tanaka, & Kaji, 1978).

Antibacterial Activity

- Similar structures have been synthesized and evaluated for their antibacterial properties, suggesting possible applications in developing new antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance (Andreotti, Rossi, Gaviraghi, Donati, Marchioro, Modugno, & Perboni, 1996).

Synthesis of Insect Pheromones

- The compound's structure is closely related to those used in the synthesis of acyclic insect pheromones, indicating its potential use in pest control and agricultural research (Ishmuratov, Kharisov, Yakovleva, Botsman, Galeeva, Ishmuratova, & Tolstikov, 1998).

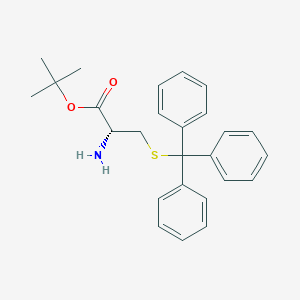

Synthesis of Amino Acids

- Research has explored synthesizing amino acids from compounds with similar structures, highlighting potential applications in biochemistry and pharmaceuticals (Martins, Viljoen, Kruger, Fourie, Roscher, Joubert, & Wessels, 2001).

Chemical Reactions and Intermediates

- The compound may serve as an intermediate in various chemical reactions. Studies on similar compounds have shown their potential as intermediates in complex chemical syntheses (Chorlton, Morris, & Sutherland, 1991).

Mecanismo De Acción

Target of Action

Pentalenic acid, also known as 9-Hydroxy-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carboxylic acid, primarily targets an enzyme known as Pentalenic acid synthase . This enzyme, also referred to as CYP105D7, is a heme-thiolate enzyme (P-450) that plays a crucial role in the biosynthesis of the pentalenolactone family of metabolites .

Mode of Action

Pentalenic acid interacts with its target, the Pentalenic acid synthase, through a specific chemical reaction . The enzyme catalyzes the conversion of 1-deoxypentalenate to pentalenate in the presence of reduced ferredoxin and oxygen . This interaction results in the formation of pentalenic acid .

Biochemical Pathways

Pentalenic acid is a shunt metabolite in the biosynthesis of the pentalenolactone family of metabolites . It is involved in the hydroxylation of 1-deoxypentalenic acid, a process mediated by the CYP105D7 enzyme . This biochemical pathway is crucial for the production of the pentalenolactone family of metabolites, which have significant biological functions .

Pharmacokinetics

Like most drugs, the pharmacokinetics of pentalenic acid would likely depend on its ability to pass through membranes via simple diffusion

Result of Action

The molecular and cellular effects of Pentalenic acid’s action primarily involve the biosynthesis of the pentalenolactone family of metabolites . By interacting with the Pentalenic acid synthase enzyme, Pentalenic acid plays a crucial role in the production of these metabolites, which have significant biological functions .

Action Environment

The action, efficacy, and stability of Pentalenic acid could be influenced by various environmental factors. For instance, the pH of the environment could impact the activity of the Pentalenic acid synthase enzyme . Additionally, the presence of other compounds in the environment could potentially interact with Pentalenic acid, affecting its stability and efficacy

Propiedades

IUPAC Name |

9-hydroxy-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-8-4-5-10-9(13(17)18)6-11-12(16)14(2,3)7-15(8,10)11/h6,8,10-12,16H,4-5,7H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLTVUMJMJIOGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CC(C(C3C=C2C(=O)O)O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2477424.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2477426.png)

![3-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2477428.png)

![N-[(3-bromophenyl)(cyano)methyl]-3-(2-chlorophenyl)propanamide](/img/structure/B2477430.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide](/img/structure/B2477436.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2477441.png)